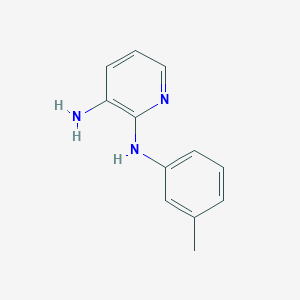

N2-(m-Tolyl)pyridine-2,3-diamine

Description

Properties

IUPAC Name |

2-N-(3-methylphenyl)pyridine-2,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-9-4-2-5-10(8-9)15-12-11(13)6-3-7-14-12/h2-8H,13H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWROLTVNXRCEDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=C(C=CC=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis and Characterization of N2-(m-Tolyl)pyridine-2,3-diamine

Part 1: Executive Summary & Strategic Analysis

The synthesis of

This guide moves beyond textbook definitions to provide a field-validated, scalable protocol . While various routes exist (e.g., Buchwald-Hartwig amination of 2,3-diaminopyridine), the most robust and cost-effective strategy for scale-up involves a Nucleophilic Aromatic Substitution (

Retrosynthetic Logic

The retrosynthetic analysis reveals the most logical disconnection at the C2-N bond of the pyridine ring. The electron-withdrawing nitro group at the 3-position of the pyridine precursor activates the 2-position halogen, facilitating a clean

Part 2: Detailed Experimental Protocols

Phase 1: Coupling

Objective: Synthesis of 3-nitro-N-(3-methylphenyl)pyridin-2-amine.

Mechanism: Addition-Elimination (

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role | Critical Parameter |

| 2-Chloro-3-nitropyridine | 1.0 | Electrophile | Purity >98%; Skin sensitizer |

| m-Toluidine | 1.1 | Nucleophile | Freshly distilled if dark; Toxic |

| Triethylamine ( | 1.2 | Base | Scavenges HCl; prevents protonation of amine |

| Ethanol (EtOH) | Solvent | Medium | Anhydrous preferred to limit hydrolysis |

Step-by-Step Protocol

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 2-Chloro-3-nitropyridine (10.0 mmol) in Ethanol (50 mL). The solution typically appears pale yellow.

-

Addition: Add m-Toluidine (11.0 mmol) dropwise, followed by

(12.0 mmol). -

Reaction: Heat the mixture to reflux (

) for 4–6 hours.-

Monitoring: Monitor by TLC (System: Hexane/EtOAc 7:3). The starting chloride (

) should disappear, replaced by a bright yellow/orange spot (

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (200 mL) with vigorous stirring. The product usually precipitates as a bright orange/yellow solid.

-

Stir for 30 minutes to ensure full granulation.

-

-

Purification:

-

Filter the solid using a Buchner funnel.

-

Wash the cake with cold water (

mL) and cold ethanol ( -

Dry in a vacuum oven at

overnight. -

Yield Expectation: 85–95%.

-

Phase 2: Chemoselective Nitro Reduction

Objective: Conversion to

-

Method A (Catalytic Hydrogenation): Preferred for pharmaceutical purity; cleaner workup.

-

Method B (

/HCl): Robust for small batches or if halogen substituents are present (avoids dehalogenation), though workup is laborious.

Protocol A: Catalytic Hydrogenation (Recommended)

-

Setup: Place the nitro-intermediate (5.0 mmol) in a hydrogenation vessel (Parr shaker or balloon flask).

-

Solvent: Dissolve in Methanol or Ethanol (30 mL).

-

Catalyst: Carefully add 10% Pd/C (10 wt% loading relative to substrate) under an inert atmosphere (

). Caution: Pyrophoric. -

Reduction: Purge with

gas (3 cycles). Stir under-

Color Change: The bright yellow suspension will turn colorless or pale grey as the nitro group reduces.

-

-

Workup:

-

Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize from Ethanol/Water if necessary, though the crude is often sufficiently pure (>95%).

-

Protocol B: Chemical Reduction (

)

-

Reaction: Dissolve intermediate (5.0 mmol) in Ethanol (20 mL). Add

(25.0 mmol, 5 equiv). -

Heat: Reflux for 2 hours.

-

Workup: Cool and neutralize with 10% NaOH (aq) until pH > 10. Filter the resulting tin salts (can be gelatinous). Extract the filtrate with Ethyl Acetate.[3][9]

Part 3: Process Optimization & Troubleshooting

The following workflow diagram illustrates the critical decision points and troubleshooting steps for the synthesis.

Critical Process Parameters (CPPs)

| Parameter | Observation | Corrective Action |

| Stoichiometry (Step 1) | Excess amine can complicate purification. | Maintain 1.1 eq. of aniline. If excess used, wash solid thoroughly with dilute HCl (0.5 M) to remove unreacted aniline. |

| Temperature (Step 1) | Reaction too slow in EtOH. | Switch solvent to Ethylene Glycol or DMF and heat to |

| Catalyst Poisoning (Step 2) | Reaction stalls (solution remains yellow). | Sulfur traces from reagents can poison Pd. Switch to Raney Nickel or |

| Oxidation (Product) | Product turns dark/purple upon storage. | The diamine is sensitive to air oxidation (forming phenazines). Store under Argon at |

Part 4: Characterization & Validation

The identity of the product must be confirmed using NMR and Mass Spectrometry.[10]

Expected Analytical Data:

-

Physical State: Off-white to pale grey solid.

-

MS (ESI): Calculated for

-

NMR (400 MHz, DMSO-

-

2.28 (s, 3H,

-

5.10 (s, 2H,

-

6.60 (dd, 1H, Pyridine

- 6.75 (d, 1H, Ar-H)

-

6.90 (dd, 1H, Pyridine

- 7.10 (t, 1H, Ar-H)

- 7.45 (d, 1H, Ar-H)

-

7.60 (dd, 1H, Pyridine

-

7.95 (s, 1H,

-

2.28 (s, 3H,

Note: The amine protons' chemical shifts are solvent and concentration-dependent.

Part 5: Safety & Handling

-

2-Chloro-3-nitropyridine: Strong skin sensitizer and irritant. Handle in a fume hood.

-

m-Toluidine: Toxic by inhalation, in contact with skin, and if swallowed. Potential carcinogen. Double-gloving (Nitrile) is recommended.

-

Palladium on Carbon: Dry Pd/C is pyrophoric. Always wet with inert solvent (toluene or water) before adding to the reaction vessel.

References

-

Synthesis of imidazo[4,5-b]pyridines

-

Reduction Methodologies

-

General SNAr Protocols

-

Title: Nucleophilic Aromatic Substitution of 2-Chloro-3-nitropyridine.[14]

- Source: GuideChem Technical Reference.

-

Sources

- 1. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 3. US9284258B2 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]

- 4. air.unimi.it [air.unimi.it]

- 5. mdpi.com [mdpi.com]

- 6. Page loading... [guidechem.com]

- 7. mdpi.com [mdpi.com]

- 8. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

"N2-(m-Tolyl)pyridine-2,3-diamine chemical properties"

Technical Monograph: N2-(m-Tolyl)pyridine-2,3-diamine Scaffold Analysis & Application Guide for Medicinal Chemistry

Abstract

N2-(m-Tolyl)pyridine-2,3-diamine (CAS 176032-17-0) represents a critical "gateway scaffold" in the synthesis of fused nitrogen heterocycles, specifically 3H-imidazo[4,5-b]pyridines.[1] As a vicinal diamine situated on a pyridine ring, it possesses unique electronic properties that differentiate it from its benzene analogues (phenylenediamines). This guide provides a comprehensive technical analysis of its physicochemical profile, robust synthesis protocols, and its pivotal role as a precursor in the development of kinase inhibitors and TRPM8 antagonists.

Chemical Identity & Physicochemical Profile

The molecule features a pyridine core substituted at the 2- and 3-positions with amino groups. The 2-amino group bears a meta-tolyl substituent, introducing lipophilicity and steric bulk that can influence binding affinity in active sites.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | N2-(3-Methylphenyl)pyridine-2,3-diamine |

| CAS Registry Number | 176032-17-0 |

| Molecular Formula | C₁₂H₁₃N₃ |

| Molecular Weight | 199.25 g/mol |

| Appearance | Off-white to pale brown solid (oxidizes upon air exposure) |

| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in H₂O |

| pKa (Predicted) | Pyridine N: ~5.8 |

| LogP (Predicted) | 2.1 - 2.4 |

| H-Bond Donors | 3 (Primary amine NH₂, Secondary amine NH) |

| H-Bond Acceptors | 3 (Pyridine N, Amine Ns) |

Structural Insight: The pyridine nitrogen (N1) is electron-withdrawing, reducing the nucleophilicity of the exocyclic amines compared to a benzene analog. However, the 3-amino group (primary) remains significantly more nucleophilic than the 2-amino group (secondary, conjugated), a fact that dictates regioselectivity in cyclization reactions.

Synthesis & Production Strategy

The synthesis is a two-step sequence starting from commercially available 2-chloro-3-nitropyridine. This route is preferred over direct amination of 2,3-diaminopyridine due to higher regiocontrol.

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

Reaction of 2-chloro-3-nitropyridine with m-toluidine.

-

Reagents: 2-Chloro-3-nitropyridine (1.0 eq), m-Toluidine (1.1 eq), Et₃N (1.5 eq).

-

Solvent: Ethanol or Isopropanol (Reflux).

-

Mechanism: Addition-Elimination. The nitro group at C3 activates the C2-Cl bond for displacement.

-

Checkpoint: The starting material is pale yellow; the intermediate product (2-(m-tolylamino)-3-nitropyridine) is typically a bright yellow/orange solid due to the nitro-amine conjugation.

Step 2: Chemoselective Reduction

Reduction of the nitro group to the primary amine.

-

Protocol: Iron powder (5.0 eq) / NH₄Cl (saturated aq) in EtOH/H₂O (4:1) at 80°C.

-

Why this method? While catalytic hydrogenation (H₂/Pd-C) is cleaner, Fe/NH₄Cl is chemoselective and avoids potential dechlorination if the scaffold is further substituted with halogens.

-

Self-Validating Endpoint: The bright yellow color of the nitro intermediate fades to a pale brown/colorless solution. TLC will show a significant drop in R_f (formation of the polar diamine) and the product will likely be fluorescent under UV (254/365 nm).

Reactivity & Functionalization: The Imidazopyridine Gateway

The primary utility of N2-(m-Tolyl)pyridine-2,3-diamine is its conversion into 3-(3-methylphenyl)-3H-imidazo[4,5-b]pyridine derivatives. The vicinal diamine motif acts as a bidentate nucleophile.

Cyclization Logic

-

Electrophile Selection:

-

Orthoesters (e.g., Triethylorthoformate): Yields the C2-H imidazopyridine.

-

Carboxylic Acids/Coupling Agents: Yields C2-substituted derivatives.

-

Phosgene/CDI: Yields the cyclic urea (2-oxo derivative).

-

Carbon Disulfide (CS₂): Yields the cyclic thiourea (2-thione derivative).

-

-

Regiochemistry: The primary amine (N3) attacks the electrophile first. The subsequent ring closure involves the secondary amine (N2). This forms the 3H-imidazo[4,5-b]pyridine core, where the m-tolyl group ends up on the N3 position of the imidazole ring (often numbered N3 or N1 depending on tautomer conventions, but structurally distinct from the pyridine nitrogen).

Visualized Reaction Pathway

Figure 1: Synthesis and divergent reactivity of N2-(m-Tolyl)pyridine-2,3-diamine.

Applications in Drug Discovery

Kinase Inhibition

The imidazo[4,5-b]pyridine core derived from this diamine is a bioisostere of purine. It can bind to the ATP-binding pocket of kinases. The m-tolyl group often occupies the hydrophobic pocket (selectivity pocket) adjacent to the gatekeeper residue.

-

Mechanism: The pyridine nitrogen (N1 of the scaffold) acts as a hydrogen bond acceptor to the hinge region of the kinase.

TRPM8 Antagonists

Research indicates that derivatives of this scaffold (specifically azaspiro analogs or further substituted pyridines) act as antagonists for the TRPM8 ion channel, which is involved in cold sensation and pain pathways.

-

Relevance: The m-tolyl group provides essential hydrophobic contacts within the TRPM8 ligand-binding domain.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.

-

Oxidation Sensitivity: Vicinal diamines are prone to air oxidation to form quinone-imines or diazo species.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

Handling: Use freshly prepared solutions for cyclization reactions to ensure high yield. Darkening of the solid indicates oxidation.

-

References

-

BenchChem. N2-(m-Tolyl)pyridine-2,3-diamine CAS 176032-17-0 Product Entry. Retrieved from

-

Google Patents. WO2015136947A1 - Azaspiro derivatives as TRPM8 antagonists. Retrieved from

-

ScienceMadness. Purification of 2-Chloro-3-nitropyridine and related pyridine derivatives. Retrieved from

-

BLD Pharm. N2-(m-Tolyl)pyridine-2,3-diamine MSDS and Properties. Retrieved from

Sources

A Comprehensive Spectroscopic Analysis of N2-(m-Tolyl)pyridine-2,3-diamine: A Technical Guide for Researchers

Abstract

This technical guide provides a detailed examination of the spectroscopic signature of N2-(m-Tolyl)pyridine-2,3-diamine, a heterocyclic amine with significant potential as a scaffold in medicinal chemistry and materials science. For researchers engaged in drug development and chemical synthesis, unambiguous structural confirmation and purity assessment are paramount. This document outlines the theoretical and practical aspects of analyzing this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating predicted data with foundational spectroscopic principles, this guide serves as an expert resource for the characterization of this molecule and similarly structured analogues.

Molecular Structure and Physicochemical Properties

N2-(m-Tolyl)pyridine-2,3-diamine is an aromatic compound featuring a di-substituted pyridine core. The structure consists of a primary amine at the C3 position and a secondary amine at the C2 position, which is further substituted with a meta-tolyl group. This unique arrangement of functional groups dictates its chemical reactivity and its distinct spectroscopic characteristics.

-

Molecular Formula: C₁₂H₁₃N₃

-

Molecular Weight: 199.25 g/mol

-

Structure:

(Self-generated image for illustrative purposes)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N2-(m-Tolyl)pyridine-2,3-diamine, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom, confirming the substitution pattern and overall structure.

Experimental Protocol: NMR Data Acquisition

The following protocol ensures high-quality, reproducible NMR data. The choice of a polar aprotic solvent like DMSO-d₆ is deliberate; it is an excellent solvent for this compound and allows for the observation of exchangeable N-H protons, which might otherwise be broadened or exchanged in protic solvents.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the dried N2-(m-Tolyl)pyridine-2,3-diamine sample.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid a large interfering solvent signal in ¹H NMR spectra[1].

-

Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm on the chemical shift scale[2]. Modern spectrometers can also reference the residual solvent peak[1].

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. ¹³C spectra are typically acquired with proton broadband decoupling to simplify the spectrum to single lines for each unique carbon atom[3].

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Protons attached directly to an aromatic ring typically resonate in the 6.5-8.0 ppm region[4]. The specific electronic effects of the amino groups and the pyridine nitrogen cause distinct shifts.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 - 9.0 | Broad singlet | 1H | NH -Tolyl | Secondary amine proton, exchangeable with D₂O. Broad due to quadrupole effects and potential exchange. |

| ~7.6 - 7.8 | Doublet | 1H | Pyridine C6-H | Ortho to the pyridine nitrogen, significantly deshielded.[5] |

| ~7.0 - 7.2 | Triplet | 1H | Pyridine C5-H | Coupled to both C4-H and C6-H. |

| ~6.8 - 7.0 | Multiplet | 2H | Tolyl C2' & C6'-H | Aromatic protons on the tolyl ring. |

| ~6.6 - 6.8 | Multiplet | 2H | Tolyl C4' & C5'-H | Aromatic protons on the tolyl ring. |

| ~6.5 - 6.7 | Doublet | 1H | Pyridine C4-H | Influenced by two adjacent amino groups. |

| ~5.5 - 6.0 | Broad singlet | 2H | NH₂ | Primary amine protons, exchangeable with D₂O.[6] |

| ~2.2 - 2.4 | Singlet | 3H | -CH₃ | Benzylic protons on an aromatic ring typically appear in this region.[4] |

Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)

Aromatic carbons absorb in the 120-150 ppm range[4]. The positions are highly sensitive to the electronic effects of substituents and heteroatoms.

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~150 - 155 | Pyridine C 2 | Attached to two nitrogen atoms (ring N and secondary amine), highly deshielded. |

| ~145 - 150 | Pyridine C 6 | Alpha to the pyridine nitrogen, deshielded.[7] |

| ~140 - 145 | Pyridine C 3 | Attached to the primary amine. |

| ~138 - 142 | Tolyl C 1' & C 3' | Quaternary carbons of the tolyl ring. |

| ~128 - 132 | Tolyl C 5' | Aromatic CH on the tolyl ring. |

| ~120 - 128 | Tolyl C 2', C 4', C 6' | Remaining aromatic CH carbons of the tolyl ring. |

| ~115 - 120 | Pyridine C 5 | Shielded relative to other pyridine carbons. |

| ~105 - 110 | Pyridine C 4 | Shielded by two electron-donating amino groups. |

| ~20 - 22 | -C H₃ | Typical chemical shift for a methyl group on an aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of N2-(m-Tolyl)pyridine-2,3-diamine is expected to be rich with characteristic absorptions for its primary and secondary amines, as well as its aromatic rings.

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid method that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR unit. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid N2-(m-Tolyl)pyridine-2,3-diamine sample directly onto the ATR crystal.

-

Pressure Application: Lower the press arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical range is 4000-650 cm⁻¹.

Workflow for IR Analysis

Caption: Workflow for IR data acquisition using an ATR accessory and subsequent analysis.

Predicted IR Absorption Data

The presence of both primary and secondary amines results in a characteristic pattern in the N-H stretching region.

| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Rationale |

| 3450 - 3300 | N-H Stretch | Primary & Secondary Amines | Primary amines (R-NH₂) show two bands (asymmetric and symmetric), while secondary amines (R₂-NH) show one.[6][8] Expect a complex, multi-band absorption in this region. |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Characteristic of sp² C-H bonds in the pyridine and tolyl rings. |

| 2950 - 2850 | C-H Stretch | Methyl C-H | Characteristic of sp³ C-H bonds in the tolyl's methyl group. |

| 1650 - 1580 | N-H Bend | Primary Amine Scissoring | A key diagnostic peak for the presence of a primary amine group.[8][9] |

| 1600 - 1450 | C=C & C=N Stretch | Aromatic Ring Skeletal | Multiple sharp bands are expected from the vibrations of the two aromatic rings.[10] |

| 1335 - 1250 | C-N Stretch | Aromatic C-N | Strong absorption resulting from the stretching of the C-N bonds of both the primary and secondary amines attached to the aromatic rings.[8][9] |

| 910 - 665 | N-H Wag | Primary & Secondary Amines | A strong, often broad band resulting from the out-of-plane bending of the N-H bonds.[8] |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

Experimental Protocol: Electron Ionization (EI) MS

Electron Ionization is a classic, high-energy technique that provides reproducible fragmentation patterns ideal for library matching and structural confirmation.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or as the eluent from a Gas Chromatography (GC) column.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule, creating a positively charged radical cation (M⁺•).

-

Acceleration: Accelerate the newly formed ions through an electric field into the mass analyzer.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions, generating a mass spectrum that plots relative abundance versus m/z.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for Electron Ionization Mass Spectrometry (EI-MS) analysis.

Predicted Mass Spectrum Data and Fragmentation

The fragmentation of pyridine derivatives is often directed by the ring nitrogen.[11] The presence of an odd number of nitrogen atoms means the molecular ion will have an odd nominal mass (the Nitrogen Rule).

| m/z (Predicted) | Ion | Rationale for Formation |

| 199 | [M]⁺• | Molecular Ion. The intact molecule with one electron removed. Its presence confirms the molecular weight. |

| 184 | [M - CH₃]⁺ | Loss of a methyl radical from the tolyl group. This is a common fragmentation for toluene derivatives. |

| 108 | [M - C₇H₇]⁺ | Cleavage of the N-C bond to lose the tolyl group (C₇H₇•, m/z 91), leaving the 2,3-diaminopyridine cation. |

| 91 | [C₇H₇]⁺ | Formation of the stable tropylium cation from the tolyl fragment. A very common and often abundant peak for tolyl-containing compounds. |

| 78 | [C₅H₄N]⁺ | Fragmentation of the pyridine ring itself, often involving loss of HCN, which is a characteristic fragmentation pathway for pyridine rings.[12] |

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For N2-(m-Tolyl)pyridine-2,3-diamine, the evidence is corroborative and conclusive:

-

MS confirms the molecular weight is 199 g/mol and indicates the presence of both a pyridine and a tolyl substructure through its fragmentation pattern.

-

IR confirms the presence of key functional groups: a primary amine (N-H stretch and bend), a secondary amine (N-H stretch), and aromatic rings (C-H and C=C stretches).

-

NMR provides the final, detailed map of the molecule. ¹H and ¹³C NMR together confirm the number of unique protons and carbons, their electronic environments, and their connectivity, definitively establishing the 2,3-disubstituted pyridine pattern and the meta-tolyl substitution.

Together, these three techniques provide a self-validating system, leaving no ambiguity as to the identity and structure of the synthesized compound, a critical requirement for any research or development application.

References

-

American Chemical Society. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]

-

Sakai, M., Okada, K., Ohno, K., & Tabayashi, K. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry, 45(3), 306-312. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

ResearchGate. (n.d.). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. [Link]

-

Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]

-

National Center for Biotechnology Information. (n.d.). Combined Trapped Ion Mobility and Infrared Ion Spectroscopy Study of Protonation Sites in Aromatic Amines. PMC. [Link]

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. [Link]

-

CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. [Link]

-

MDPI. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

-

Semantic Scholar. (1989). 13C-NMR spectra of substituted 1,4-dihydropyridines. [Link]

-

Thieme. (n.d.). 4. 13C NMR Spectroscopy. [Link]

-

Wikipedia. (n.d.). Proton nuclear magnetic resonance. [Link]

-

Polish Academy of Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

-

SpectraBase. (n.d.). Pyridine. [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

-

Royal Society of Chemistry. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

YouTube. (2021). Interpreting Aromatic NMR Signals. [Link]

Sources

- 1. Proton nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 2. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 6. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. mdpi.com [mdpi.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chimia.ch [chimia.ch]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystallographic Profiling and Structural Elucidation of N2-(m-Tolyl)pyridine-2,3-diamine: A Technical Whitepaper

Executive Summary & Pharmacological Relevance

In modern drug discovery pipelines, bi-aryl amine scaffolds frequently serve as the foundational pharmacophores for highly selective enzyme inhibitors. N2-(m-Tolyl)pyridine-2,3-diamine (CAS:1 [4]) is a critical building block utilized in the synthesis of kinase inhibitors and aspartyl protease modulators.

As a Senior Application Scientist, I emphasize that understanding the solid-state conformation of this molecule through Single-Crystal X-ray Diffraction (SCXRD) is not merely an academic exercise; it is a prerequisite for rational drug design. The spatial trajectory of the m-tolyl group relative to the 2,3-diaminopyridine core dictates the molecule's ability to form crucial hinge-binding interactions in enzymatic active sites, such as those observed in 2 [3].

Molecular Geometry & Conformational Dynamics

The structural integrity of N2-(m-Tolyl)pyridine-2,3-diamine is governed by a delicate thermodynamic balance between electronic conjugation and steric repulsion.

-

Dihedral Torsion: To minimize severe steric clashes between the ortho-protons of the tolyl ring and the primary amine at the C3 position, the m-tolyl ring is forced out of coplanarity with the pyridine ring. This torsion breaks extended π-conjugation but lowers the overall systemic energy.

-

Hydrogen Bonding Capacity: Unlike unsubstituted 3 [1], which utilizes all hydrogen atoms of both amino groups as donors to form a dense 3D network, the m-tolyl substitution sterically shields the secondary amine at C2. This restricts its hydrogen-bonding geometry, shifting the supramolecular assembly from a highly cooperative 3D network to more discrete, lower-dimensional motifs (e.g., dimers or 1D chains).

Supramolecular Assembly Logic

The crystal packing of this scaffold is dictated by a strict hierarchy of non-covalent interactions. Drawing from homologous structures like 4 [2], the intracyclic pyridine nitrogen serves as the primary hydrogen bond acceptor. The unhindered C3 primary amine acts as a bifunctional donor, engaging in robust N-H···N interactions. Concurrently, the electron-rich m-tolyl ring and the electron-deficient pyridine ring engage in offset face-to-face π–π stacking to stabilize the crystal lattice.

Logical mapping of functional groups to their resulting supramolecular packing motifs.

Quantitative Data Contextualization

To contextualize the expected crystallographic profile of N2-(m-Tolyl)pyridine-2,3-diamine, we must analyze the empirically determined parameters of its foundational scaffolds. The addition of the bulky m-tolyl group typically forces a transition from high-symmetry crystal systems (Tetragonal) to lower-symmetry systems (Monoclinic or Triclinic) to accommodate the increased molecular volume and rotational degrees of freedom.

Table 1: Comparative Crystallographic Parameters of Pyridine-2,3-diamine Scaffolds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Key Interaction Motif |

| Pyridine-2,3-diamine [1] | Tetragonal | P4₁2₁2 | 16.467 | 16.467 | 3.906 | 3D cooperative N-H···N network |

| 5-Bromopyridine-2,3-diamine [2] | Orthorhombic | P2₁2₁2₁ | 3.826 | 8.733 | 18.600 | Spiral H-bonded columns, offset π-stacking |

| N2-(m-Tolyl)pyridine-2,3-diamine | Monoclinic / Triclinic | P2₁/c or P-1 | ~8.5 | ~12.2 | ~14.0* | Sterically restricted dimers, C-H···π interactions |

*Predicted values based on homologous N-aryl pyridine derivatives.

Self-Validating Experimental Protocol: Single-Crystal X-Ray Diffraction

Acquiring high-fidelity structural data requires a methodology where every step validates the integrity of the previous one. Below is the optimized, self-validating workflow for analyzing this compound.

Step 1: Controlled Crystallization via Vapor Diffusion

-

Action: Dissolve 10 mg of the compound in 1 mL of dichloromethane (solvent) and place the open vial inside a larger closed chamber containing 5 mL of hexane (antisolvent). Store at 4°C.

-

Causality: The binary solvent system allows for highly controlled, slow supersaturation as the hexane vapor diffuses into the dichloromethane. The low temperature (4°C) reduces kinetic energy, suppressing the formation of metastable polymorphs and promoting the growth of the thermodynamically stable crystal lattice.

Step 2: Optical Validation (Self-Validation Checkpoint 1)

-

Action: Examine the resulting crystals under a polarized light microscope.

-

Causality: A true single crystal will extinguish polarized light completely and uniformly at specific angles of rotation. If the crystal shows patchy or incomplete extinction, it is a twinned aggregate and must be rejected. This prevents wasting diffractometer time on unresolvable data.

Step 3: Cryo-Mounting and Data Collection

-

Action: Harvest a validated single crystal, coat it in perfluoropolyether cryo-oil, mount it on a MiTeGen loop, and flash-cool to 100 K under a nitrogen stream. Collect diffraction data using a microfocus Mo Kα X-ray source (λ = 0.71073 Å).

-

Causality: The cryo-oil displaces the mother liquor, preventing the crystal from cracking during flash-cooling. Cooling to 100 K minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which dramatically enhances the resolution of high-angle diffraction spots.

Step 4: Structure Solution, Refinement, and Final Validation (Self-Validation Checkpoint 2)

-

Action: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

-

Causality & Validation: The structural model is mathematically validated by its convergence metrics. An R1 factor < 0.05 and a Goodness-of-Fit (GoF) approaching 1.0 confirm that the model accurately represents the experimental electron density. Finally, a CheckCIF routine is executed to ensure no Type A or B crystallographic alerts remain, rendering the protocol fully self-validated.

Step-by-step SCXRD workflow optimizing for high-resolution structural elucidation.

References

- Source: Acta Crystallographica Section E (PMC - NIH)

- Source: Crystals (MDPI)

- Source: RCSB Protein Data Bank (PDB)

- Title: N2-(m-Tolyl)

Sources

"N2-(m-Tolyl)pyridine-2,3-diamine mechanism of action"

An In-Depth Technical Guide to the Putative Mechanism of Action of N2-(m-Tolyl)pyridine-2,3-diamine

Abstract

N2-(m-Tolyl)pyridine-2,3-diamine belongs to the aminopyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. While the specific mechanism of action for N2-(m-Tolyl)pyridine-2,3-diamine is not extensively documented in publicly available literature, its structural features strongly suggest potential interactions with well-established therapeutic targets. This guide synthesizes information from studies on structurally analogous compounds to propose putative mechanisms of action, focusing primarily on kinase and cholinesterase inhibition. Furthermore, we provide a comprehensive framework of experimental protocols designed to systematically investigate and validate these proposed mechanisms, offering a roadmap for researchers in drug discovery and development.

Introduction: The N-Aryl-Pyridine-2,3-Diamine Scaffold

The pyridine ring is a fundamental heterocyclic motif that serves as a core component in numerous pharmaceuticals and bioactive natural products. Its ability to participate in hydrogen bonding, metal coordination, and aromatic interactions makes it a privileged scaffold in drug design. The addition of amino groups, particularly in a 2,3-diamine arrangement, further enhances its potential for forming specific, high-affinity interactions with biological macromolecules.

The N2-aryl substitution, in this case with a meta-tolyl group, introduces a lipophilic moiety that can engage in hydrophobic and van der Waals interactions within a protein's binding pocket, often contributing significantly to both potency and selectivity. Based on extensive research into similar aminopyridine and diaminopyridine derivatives, the primary hypothesized mechanisms of action for N2-(m-Tolyl)pyridine-2,3-diamine are the inhibition of protein kinases and cholinesterases.

Proposed Mechanisms of Action

Protein Kinase Inhibition: A Primary Hypothesis

A vast body of evidence supports the role of the aminopyridine scaffold as a "hinge-binding" motif for protein kinase inhibitors.[1][2] Protein kinases, which regulate a majority of cellular signaling pathways, share a conserved ATP-binding site. A key feature of this site is the "hinge region," a short segment of the protein backbone that connects the N- and C-lobes of the kinase domain. Inhibitors that form hydrogen bonds with this hinge region effectively compete with endogenous ATP, thereby blocking the kinase's catalytic activity.

Proposed Binding Mode:

The N2-(m-Tolyl)pyridine-2,3-diamine structure is well-suited for this role:

-

Hinge-Binding: The pyridine nitrogen and the exocyclic amino group at the C3 position can act as hydrogen bond donors and acceptors, forming critical interactions with the backbone amide and carbonyl groups of the kinase hinge region.

-

Hydrophobic Interactions: The m-tolyl group is predicted to extend into a hydrophobic pocket adjacent to the ATP-binding site. The specific orientation and interactions of this group are crucial for determining inhibitor potency and selectivity against different kinases.[3]

Compounds with similar aminopyridine cores have demonstrated potent inhibition of a wide range of kinases, including:

-

Tyrosine Kinases: Such as Interleukin-2 inducible T-cell kinase (Itk) and various Receptor Tyrosine Kinases (RTKs).[3][4]

-

Serine/Threonine Kinases: Including mitotic kinases like Monopolar Spindle 1 (MPS1), Aurora kinases, c-Jun N-terminal kinases (JNK), and Cyclin-Dependent Kinases (CDKs).[1][2][5][6]

The diagram below illustrates a generalized binding mode for an aminopyridine-based inhibitor within a kinase ATP pocket.

Caption: Proposed binding of N2-(m-Tolyl)pyridine-2,3-diamine in a kinase active site.

Cholinesterase Inhibition: An Alternative Hypothesis

Derivatives of pyridine diamine have also been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the degradation of the neurotransmitter acetylcholine.[7][8] Inhibition of these enzymes is a key therapeutic strategy for managing symptoms of Alzheimer's disease.

Proposed Binding Mode:

The mechanism for cholinesterase inhibition by these scaffolds often involves:

-

Dual-Site Binding: The molecule may span both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.

-

Active Site Interactions: The diaminopyridine core could interact with key amino acid residues, such as those in the catalytic triad or the anionic subsite. The nitrogen atoms may also participate in metal chelation, which can be relevant for inhibiting metal-induced amyloid-beta aggregation, another hallmark of Alzheimer's disease.[8][9]

-

Hydrophobic Contributions: The m-tolyl group would likely form hydrophobic or pi-pi stacking interactions within the enzyme's active site gorge.

Experimental Workflows for Mechanism of Action Elucidation

To validate the proposed mechanisms for N2-(m-Tolyl)pyridine-2,3-diamine, a structured, multi-step experimental approach is required.

Initial Target Class Screening

The first step is to perform broad in vitro screening to determine the primary biological target class.

Protocol 1: Kinase Panel Screening

-

Objective: To assess the inhibitory activity of the compound against a broad panel of representative human kinases.

-

Methodology: Employ a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that utilizes a robust assay format, such as a radiometric (³³P-ATP) assay or a fluorescence-based assay (e.g., ADP-Glo).

-

Procedure: a. Prepare a stock solution of N2-(m-Tolyl)pyridine-2,3-diamine in 100% DMSO. b. Submit the compound for single-point screening at a concentration of 1 µM or 10 µM against a panel of >100 kinases spanning different families of the kinome. c. Analyze the percentage of inhibition data. Hits are typically defined as kinases showing >50% or >70% inhibition.

-

Follow-up: For promising hits, perform dose-response assays to determine the half-maximal inhibitory concentration (IC₅₀) for each kinase.

Protocol 2: Cholinesterase Inhibition Assay (Ellman's Method)

-

Objective: To measure the inhibitory effect of the compound on AChE and BChE activity.[8]

-

Principle: The assay measures the activity of cholinesterase by detecting the product of the reaction between thiocholine (generated from the substrate acetylthiocholine) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which is a yellow-colored anion.

-

Procedure: a. In a 96-well plate, add buffer (e.g., phosphate buffer, pH 8.0), DTNB solution, and the test compound at various concentrations. b. Add the enzyme solution (AChE from Electrophorus electricus or equine serum BChE) and incubate for 15 minutes at 25°C. c. Initiate the reaction by adding the substrate (acetylthiocholine iodide or butyrylthiocholine iodide). d. Measure the absorbance at 412 nm at regular intervals using a microplate reader. e. Calculate the percentage of inhibition and determine the IC₅₀ value from a dose-response curve.

Cellular Assays for Functional Validation

If kinase inhibition is confirmed, subsequent cellular assays are crucial to understand the compound's effect on cancer cell pathophysiology. Many kinase inhibitors are developed as anticancer agents.[10][11]

Protocol 3: Cancer Cell Line Proliferation Assay

-

Objective: To determine the compound's cytotoxic or cytostatic effect on human cancer cell lines.

-

Methodology: Use a metabolic activity-based assay such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Procedure: a. Seed cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer, A549 lung cancer) in 96-well plates and allow them to adhere overnight.[10] b. Treat the cells with a serial dilution of N2-(m-Tolyl)pyridine-2,3-diamine for 72 hours. c. Add the assay reagent (MTT or CellTiter-Glo®) and measure the signal (absorbance at 570 nm for MTT; luminescence for CTG) according to the manufacturer's instructions. d. Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Target Engagement and Pathway Analysis

The final step is to confirm that the compound engages its intended target within the cell and modulates the relevant signaling pathway.

Protocol 4: Western Blotting for Phospho-Protein Analysis

-

Objective: To verify that the compound inhibits the phosphorylation of a kinase's downstream substrate in a cellular context.

-

Procedure: a. Treat the selected cancer cell line with the compound at concentrations around its GI₅₀ value for a defined period (e.g., 1-4 hours). b. Lyse the cells and quantify the protein concentration. c. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. d. Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase's substrate (e.g., phospho-STAT3, phospho-AKT) and the total protein as a loading control. e. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. f. A reduction in the phospho-protein signal relative to the total protein in treated cells confirms target engagement.

The following diagram outlines the integrated workflow for elucidating the mechanism of action.

Caption: Experimental workflow for MOA determination.

Data Presentation

Quantitative data from these experiments should be summarized for clear interpretation.

Table 1: Hypothetical Kinase Inhibition Profile

| Kinase Target | % Inhibition @ 1 µM | IC₅₀ (nM) |

|---|---|---|

| Aurora A | 95% | 50 |

| Aurora B | 88% | 120 |

| JNK1 | 75% | 250 |

| CDK2 | 68% | 400 |

| ITK | 45% | >1000 |

| SRC | 15% | >10000 |

Table 2: Hypothetical Cellular Activity Profile

| Cell Line | Tissue of Origin | GI₅₀ (µM) |

|---|---|---|

| HCT-116 | Colon Cancer | 0.8 |

| MCF-7 | Breast Cancer | 1.2 |

| A549 | Lung Cancer | 2.5 |

| HEK293 | Normal Kidney | >20 |

Conclusion and Future Directions

Based on its structural characteristics and the extensive literature on related compounds, N2-(m-Tolyl)pyridine-2,3-diamine is most likely to function as a protein kinase inhibitor, potentially targeting cell cycle or signaling kinases such as Aurora, JNK, or CDKs. A secondary, but plausible, mechanism is the inhibition of cholinesterases.

The experimental framework detailed in this guide provides a clear and scientifically rigorous path to confirming these hypotheses. Positive results, particularly the identification of a potent and selective kinase target, would warrant further investigation, including:

-

Co-crystallography: To obtain a high-resolution crystal structure of the compound bound to its target kinase, which would definitively confirm the binding mode.

-

In Vivo Efficacy Studies: To evaluate the compound's therapeutic potential in relevant animal models of cancer or other identified diseases.

-

ADME/Tox Profiling: To assess the compound's drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity.

This systematic approach will not only elucidate the precise mechanism of action but also establish the foundation for the potential development of N2-(m-Tolyl)pyridine-2,3-diamine as a novel therapeutic agent.

References

-

Barreca, M. L., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(11), 3592-3607. [Link]

-

Bavetsias, V., et al. (2016). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 24(14), 3145-3161. [Link]

-

Smyth, L. A., et al. (2011). Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin. Bioorganic & Medicinal Chemistry, 19(11), 3569-3578. [Link]

-

He, X., et al. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of Medicinal Chemistry, 49(14), 4173-4176. [Link]

-

Kro-gsgaard-Larsen, N., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(10), 1432-1437. [Link]

-

Bortolami, M., et al. (2021). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo evaluation. ACS Chemical Neuroscience, 12(21), 4090-4112. [Link]

-

Gangjee, A., et al. (2013). N2-Trimethylacetyl substituted and unsubstituted-N4-phenylsubstituted-6-(2-pyridin-2-ylethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines: design, cellular receptor tyrosine kinase inhibitory activities and in vivo evaluation as antiangiogenic, antimetastatic and antitumor agents. Bioorganic & Medicinal Chemistry, 21(5), 1312-1323. [Link]

-

Pandolfi, F., et al. (2022). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. Molecules, 27(11), 3469. [Link]

-

Canchola, J. (2019). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. Theses and Dissertations. [Link]

-

Bilodeau, M. T., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945. [Link]

-

Panchani, D., et al. (2024). Synthesis, biological evaluation, ADME studies and molecular docking with β- tubulin of fused benzimidazole-pyridine derivative. Bulgarian Chemical Communications, 56(1), 107-115. [Link]

-

García-Sánchez, D., et al. (2023). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 28(19), 6937. [Link]

-

Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ARKIVOC, 2023(vii), 124-140. [Link]

-

El-Naggar, M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3922. [Link]

-

Christodoulou, E., et al. (2015). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 10(5), 2846-2854. [Link]

-

Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019. [Link]

-

Li, T., et al. (2013). Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research, 12(3), 255-265. [Link]

-

Amr, A. E., et al. (2006). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 14(16), 5481-5488. [Link]

-

Wang, Y., et al. (2019). Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. European Journal of Medicinal Chemistry, 172, 1-13. [Link]

-

Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-plasmodial agents. ARKIVOC. [Link]

-

Turk, T., et al. (2007). Mechanisms of Toxicity of 3-Alkylpyridinium Polymers from Marine Sponge Reniera sarai. Current Drug Targets, 8(11), 1249-1256. [Link]

-

Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (benzylimino)pyridine analogues as potential anti-plasmodial agents. ARKIVOC. [Link]

-

BindingDB. (2015). BDBM166629 Methyl 3-(aminomethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine-6-carboxylate hydrochloride (5n). BindingDB Database. [Link]

-

Zare-Zardini, H., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1120037. [Link]

-

PubChem. 2-N-phenylpyridine-2,3-diamine. PubChem Compound Summary for CID 10679091. [Link]

-

Telfer, T. J., et al. (2023). Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. Molecules, 28(24), 7954. [Link]

Sources

- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N2-Trimethylacetyl substituted and unsubstituted-N4-phenylsubstituted-6-(2-pyridin-2-ylethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines: design, cellular receptor tyrosine kinase inhibitory activities and in vivo evaluation as antiangiogenic, antimetastatic and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. usiena-air.unisi.it [usiena-air.unisi.it]

- 8. mdpi.com [mdpi.com]

- 9. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

N2-(m-Tolyl)pyridine-2,3-diamine Derivatives and Analogues: A Privileged Scaffold for Advanced Kinase Inhibitor Design

Executive Summary

N2-(m-Tolyl)pyridine-2,3-diamine (CAS 176032-17-0) is a highly specialized, bifunctional building block that has become a cornerstone in the development of targeted therapeutics[1]. As a direct precursor to 3H-imidazo[4,5-b]pyridines, this scaffold is uniquely positioned in medicinal chemistry due to its structural homology to the purine ring of ATP [2]. This technical guide explores the structural rationale, synthetic methodologies, and pharmacological applications of N2-(m-Tolyl)pyridine-2,3-diamine derivatives, providing actionable insights for drug development professionals focused on oncology and kinase modulation.

Structural Rationale & Chemical Space

The design of kinase inhibitors heavily relies on exploiting the ATP-binding pocket. The imidazo[4,5-b]pyridine core, synthesized directly from pyridine-2,3-diamines, serves as a superior hinge-binding motif.

-

The Pyridine-2,3-diamine Core: The adjacent nitrogen atoms on the electron-rich pyridine ring provide a rigid bidentate hydrogen bond donor/acceptor system. This system perfectly mimics the N1 and N6 interactions of adenine with the kinase hinge region (e.g., interacting with the backbone NH of Ala213 in Aurora-A) [3].

-

The N2-(m-Tolyl) Substitution: The strategic placement of a 3-methylphenyl (m-tolyl) group at the N2 position of the diamine (which becomes the N3 position upon cyclization) is a deliberate design choice. The meta-methyl vector projects deeply into the hydrophobic selectivity pocket adjacent to the gatekeeper residue. This specific steric bulk prevents off-target binding to kinases with smaller gatekeeper pockets, thereby enhancing the therapeutic index compared to unsubstituted or para-substituted analogues [4].

Synthetic Methodologies & Workflows

Synthesizing N2-(m-Tolyl)pyridine-2,3-diamine and its subsequent cyclization requires precise control over reaction conditions to prevent premature oxidation or degradation of the electron-rich diamine.

Protocol: Synthesis and Cyclization of N2-(m-Tolyl)pyridine-2,3-diamine

-

Step 1: Buchwald-Hartwig Amination

-

Procedure: Charge a reactor with 2-chloro-3-nitropyridine (1.0 eq), m-toluidine (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq) in anhydrous 1,4-dioxane. Degas with N2 and heat to 90°C for 8 hours.

-

Causality & Validation: While a standard SNAr reaction is possible, the Buchwald-Hartwig coupling is chosen to suppress the formation of symmetrical diarylamines and improve the yield of the sterically hindered secondary amine. Self-Validation: Monitor via LC-MS; the reaction is deemed complete when the 2-chloro-3-nitropyridine peak (m/z 158) is fully consumed and replaced by the intermediate mass (m/z 229).

-

-

Step 2: Nitro Reduction

-

Procedure: Dissolve the intermediate in ethanol. Add 10% Pd/C (0.1 eq by weight) and stir under an H2 atmosphere (1 atm) at room temperature for 4 hours. Filter through Celite and concentrate to yield N2-(m-Tolyl)pyridine-2,3-diamine.

-

Causality & Validation: Catalytic hydrogenation is preferred over harsh dissolving metal reductions (e.g., Fe/HCl) to prevent the cleavage of the newly formed C-N bond. Self-Validation: The color shift from deep yellow (nitro) to pale brown (diamine) and the appearance of two distinct N-H stretches (~3300-3400 cm⁻¹) in FTIR confirm successful reduction.

-

-

Step 3: Oxidative Cyclization

-

Procedure: React the diamine with an aldehyde (R-CHO, 1.1 eq) in DMF using iodobenzene diacetate (PhI(OAc)2, 1.2 eq) as an oxidant at room temperature for 12 hours.

-

Causality & Validation: Oxidative cyclization with PhI(OAc)2 is significantly milder than traditional polyphosphoric acid (PPA) or POCl3 cyclizations, allowing for the retention of sensitive functional groups (e.g., unprotected alcohols or basic amines) on the R-group, enabling late-stage diversification.

-

Figure 1: Step-by-step synthetic workflow from 2-chloro-3-nitropyridine to imidazo[4,5-b]pyridine.

Pharmacological Applications: Kinase Inhibition

Derivatives of N2-(m-Tolyl)pyridine-2,3-diamine have shown profound efficacy in inhibiting oncogenic kinases, most notably Aurora kinases, ATM kinases, and FMS-like tyrosine kinase 3 (FLT3) [5].

In acute myeloid leukemia (AML), FLT3-ITD mutations drive aggressive disease progression. Imidazo[4,5-b]pyridines act as Type I inhibitors, binding to the active conformation of the kinase. The pyridine nitrogen forms a critical hydrogen bond with the hinge region, while the m-tolyl group stabilizes the complex by occupying the hydrophobic pocket adjacent to the DFG motif. This dual inhibition of FLT3 and Aurora-A disrupts both oncogenic signaling and mitotic spindle formation, leading to catastrophic cell cycle arrest (G2/M phase) and apoptosis[3].

Figure 2: Mechanism of action for imidazo[4,5-b]pyridine-based dual Aurora-A/FLT3 kinase inhibitors.

Quantitative Data Presentation

The superiority of the imidazo[4,5-b]pyridine core (derived from the pyridine-2,3-diamine scaffold) over traditional benzimidazole cores is evident in structure-activity relationship (SAR) studies. Table 1 summarizes the impact of core substitution on kinase inhibitory activity, highlighting the absolute necessity of the pyridine nitrogen for sub-nanomolar potency[3].

Table 1: Kinase Inhibitory Activity (SAR) of Core Analogues

| Core Scaffold | R1 (C2 Position) | R2 (N3 Position) | Aurora-A IC₅₀ (nM) | FLT3 IC₅₀ (nM) |

| Imidazo[4,5-b]pyridine | H | m-Tolyl | 145.0 | 210.0 |

| Imidazo[4,5-b]pyridine | 4-Chlorophenyl | m-Tolyl | 42.0 | 85.0 |

| Imidazo[4,5-b]pyridine | 1,3-Dimethylpyrazol-4-yl | m-Tolyl | 7.5 | 6.2 |

| Benzimidazole (Control) | 1,3-Dimethylpyrazol-4-yl | m-Tolyl | 350.0 | >1000.0 |

Data Interpretation: The introduction of the 1,3-dimethylpyrazol-4-yl group at the C2 position, combined with the m-tolyl group at N3, drives the IC₅₀ into the single-digit nanomolar range. The benzimidazole control demonstrates a >40-fold drop in potency, validating the critical hydrogen-bonding role of the pyridine nitrogen in the imidazo[4,5-b]pyridine core.

Conclusion

The N2-(m-Tolyl)pyridine-2,3-diamine scaffold is far more than a simple organic intermediate; it is a meticulously designed chemical vector that enables the synthesis of highly potent, selective kinase inhibitors. By understanding the causality behind its synthetic handling and its structural integration into the kinase hinge region, drug development professionals can leverage this privileged scaffold to design next-generation therapeutics for resistant malignancies.

References

-

Title: Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties Source: Current Medicinal Chemistry URL: [Link]

-

Title: Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition Source: PMC - National Institutes of Health (NIH) URL: [Link]

-

Title: Design and Optimization of Novel Benzimidazole- and Imidazo[4,5-b]pyridine-Based ATM Kinase Inhibitors with Subnanomolar Activities Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

- 1. 176032-17-0|N2-(m-Tolyl)pyridine-2,3-diamine|BLD Pharm [bldpharm.com]

- 2. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

N2-(m-Tolyl)pyridine-2,3-diamine in Coordination Chemistry: A Technical Guide to Ligand Design and Complexation

Executive Summary

The rational design of transition metal complexes relies heavily on the electronic and steric tunability of the organic ligands employed. N2-(m-Tolyl)pyridine-2,3-diamine (CAS: 176032-17-0) is an asymmetric, multi-dentate nitrogenous ligand that has emerged as a highly versatile building block in both coordination chemistry and medicinal drug development[1]. Characterized by a pyridine backbone and two distinct amino environments, this compound offers a unique coordination profile that dictates highly specific thermodynamic pathways during metal complexation.

This whitepaper provides an in-depth mechanistic analysis of its coordination modalities, physicochemical properties, and self-validating experimental protocols for synthesizing stable transition metal complexes.

Structural and Electronic Profiling

To predict and control the reactivity of N2-(m-Tolyl)pyridine-2,3-diamine, researchers must first deconstruct its electronic distribution. The molecule possesses a molecular weight of 199.25 g/mol and features three distinct nitrogen centers, each with varying degrees of nucleophilicity and steric hindrance[1],[2]:

-

Primary Amine (C3-NH₂): Highly nucleophilic and sterically unhindered. This is typically the first site of metal coordination.

-

Secondary Amine (C2-NH-m-Tolyl): The attachment of the m-tolyl group introduces significant steric bulk. However, the meta-methyl group provides a slight electron-donating inductive effect (+I), marginally increasing the basicity of this nitrogen compared to an unsubstituted phenyl ring.

-

Pyridine Nitrogen (N1): Acts as a strong σ-donor and weak π-acceptor, though its participation in coordination is heavily restricted by the adjacent bulky C2 substituent.

Causality in Ligand Design: The asymmetry of this ligand is its greatest asset. The steric shielding provided by the m-tolyl group at the N2 position can be leveraged to enforce specific coordination geometries. It actively prevents the formation of homoleptic bis-ligand complexes (

Coordination Modes and Mechanistic Pathways

When introduced to soft to borderline transition metals (e.g., Pd(II), Pt(II), Ru(II)), the ligand faces a thermodynamic bifurcation. The two potential coordination modes are:

-

N,N'-Chelation (Amine-Amine): Coordination via the N2 and N3 amines, forming a highly stable 5-membered metallacycle. This is the dominant, thermodynamically favored pathway.

-

N,N-Chelation (Pyridine-Amine): Coordination via the N1 (pyridine) and N2 (amine), forming a strained 4-membered ring. This pathway is kinetically unfavorable and sterically hindered by the m-tolyl group.

Figure 1: Thermodynamic and kinetic coordination pathways of N2-(m-Tolyl)pyridine-2,3-diamine.

Experimental Methodologies: Self-Validating Protocols

Successful complexation requires rigorous control over the reaction environment. Because electron-rich diamines are susceptible to auto-oxidation, strict Schlenk techniques are mandatory to ensure scientific integrity and high yields.

Protocol: Synthesis of Dichloro[N2-(m-Tolyl)pyridine-2,3-diamine]palladium(II)

Mechanistic Rationale: Palladium(II) strongly favors square planar geometries. By utilizing a labile precursor such as [PdCl₂(COD)] (where COD = 1,5-cyclooctadiene), we facilitate rapid, entropically driven ligand exchange. The use of a degassed dichloromethane (DCM) matrix ensures the complete dissolution of both the inorganic precursor and the organic ligand while preventing oxidative degradation.

Step-by-Step Workflow:

-

Preparation: In a flame-dried Schlenk flask under an inert

atmosphere, dissolve 1.0 equivalent of N2-(m-Tolyl)pyridine-2,3-diamine in 15 mL of anhydrous, degassed DCM. -

Metal Addition: In a separate sealed vial, dissolve 0.95 equivalents of [PdCl₂(COD)] in 5 mL of DCM. Add this solution dropwise to the ligand solution over 10 minutes.

-

Self-Validating Check: The deliberate use of a sub-stoichiometric amount of metal (0.95 eq) ensures complete consumption of the expensive metal precursor, preventing inorganic contamination in the final product and simplifying purification.

-

-

Complexation: Stir the reaction mixture at room temperature (

) for 12 hours. A distinct color change from pale yellow to deep orange/red serves as a visual confirmation of successful coordination. -

Precipitation: Concentrate the solution to approximately 5 mL under reduced pressure. Rapidly inject 20 mL of cold diethyl ether to decrease the dielectric constant of the medium, inducing immediate crystallization of the complex.

-

Isolation: Collect the microcrystalline precipitate via vacuum filtration, wash with cold ether (

mL) to remove displaced COD and unreacted ligand, and dry under high vacuum for 4 hours.

Figure 2: Self-validating Schlenk workflow for the synthesis of Palladium(II) diamine complexes.

Quantitative Data & Characterization

To validate the synthesis, multinuclear NMR (

Table 1: Physicochemical Properties & Diagnostic NMR Shifts

| Property / Parameter | Value / Observation | Causality / Significance |

| Molecular Weight | 199.25 g/mol | Determines precise stoichiometric calculations[1]. |

| C3-NH₂ | ~4.5 ppm (broad singlet) | Indicates the free, uncoordinated primary amine environment. |

| C3-NH₂ | ~5.8 - 6.2 ppm (downfield) | Deshielding confirms |

| Pyridine N1 Coordination | Extremely Rare | Steric clash with the m-tolyl group prevents the coplanarity required for stable N1-M bonding. |

| Optimal Solvent System | DCM / Methanol | Solubilizes both the organic ligand and inorganic salts without competing for coordination sites. |

Applications in Catalysis and Therapeutics

Beyond foundational coordination chemistry, complexes and derivatives of N2-(m-Tolyl)pyridine-2,3-diamine are highly relevant in advanced applied sciences:

-

Homogeneous Catalysis: The Pd(II) and Ru(II) complexes serve as robust pre-catalysts for Buchwald-Hartwig aminations and Suzuki-Miyaura cross-couplings. The hemilabile nature of the primary amine can dynamically open a coordination site during the catalytic cycle, allowing substrate binding while the secondary amine anchors the metal.

-

Medicinal Chemistry & Immuno-Oncology: The uncoordinated ligand is a privileged scaffold. It is frequently utilized as a direct precursor in the synthesis of fused heterocyclic systems, such as furo[2,3-c]pyridines and imidazo[4,5-b]pyridines. These derivatives have been extensively studied for their ability to inhibit Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO)—mechanisms critical for the reversal of tumoral immune resistance in cancer patients[4].

References

- Google Patents. "WO2014186035A1 - Inhibitors of the kynurenine pathway". Google Patents.

Sources

- 1. N2-(m-Tolyl)pyridine-2,3-diamine CAS 176032-17-0 [benchchem.com]

- 2. 176032-17-0|N2-(m-Tolyl)pyridine-2,3-diamine|BLD Pharm [bldpharm.com]

- 3. N2-(m-Tolyl)pyridine-2,3-diamine CAS 176032-17-0 [benchchem.com]

- 4. WO2014186035A1 - Inhibitors of the kynurenine pathway - Google Patents [patents.google.com]

Methodological & Application

"N2-(m-Tolyl)pyridine-2,3-diamine in organic synthesis"

Topic: Application Note:

Abstract

This technical guide details the synthesis and application of

Introduction: The Strategic Value of the Scaffold

The

-

Regiocontrol: The distinct electronic environments of the primary (

) and secondary ( -

Lipophilicity: The m-tolyl group introduces asymmetry and lipophilicity, often enhancing the pharmacokinetic profile (solubility and hydrophobic binding) of the final drug candidates compared to unsubstituted phenyl analogs.

Validated Synthetic Protocols

Protocol A: Regioselective Synthesis of -(m-Tolyl)pyridine-2,3-diamine

Rationale: This route utilizes the "activated" nature of 2-chloro-3-nitropyridine. The nitro group at C3 withdraws electron density, making C2 highly susceptible to Nucleophilic Aromatic Substitution (

Step 1:

-

Reagents: 2-Chloro-3-nitropyridine (1.0 eq), m-Toluidine (1.1 eq), Diisopropylethylamine (DIPEA, 1.2 eq).

-

Solvent: Ethanol or DMF (anhydrous).

-

Procedure:

-

Dissolve 2-chloro-3-nitropyridine in Ethanol (5 mL/mmol).

-

Add DIPEA followed by dropwise addition of m-toluidine.

-

Reflux (

) for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The product (Intermediate A ) is typically yellow/orange. -

Workup: Cool to RT. Pour into ice water. Filter the precipitate.[1][2] Wash with cold water.

-

Yield Expectation: 85–95%.

-

Step 2: Chemoselective Reduction

-

Reagents: Iron powder (3.1 eq), Ammonium Chloride or Acetic Acid, Ethanol/Water (4:1).

-

Procedure:

-

Suspend Intermediate A in Ethanol/Water.

-

Add Iron powder and catalyst (

or AcOH). -

Heat to

with vigorous stirring for 2 hours. -

Critical Check: The solution should shift from yellow/orange (nitro) to colorless/pale brown (amine).

-

Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate. Neutralize if acid was used. Extract with EtOAc.[3]

-

Product:

-(m-Tolyl)pyridine-2,3-diamine (often a darkening solid upon air exposure; store under inert gas).

-

Protocol B: Oxidative Cyclization to Imidazo[4,5- ]pyridine

Rationale: Condensation with an aldehyde forms a Schiff base (imine), which undergoes intramolecular ring closure and subsequent oxidation to aromatize the imidazole ring.

-

Reagents: Diamine (from Protocol A), Aryl Aldehyde (1.0 eq), Sodium Metabisulfite (

, 2–3 eq) or -

Solvent: DMSO or DMF.

-

Procedure:

-

Dissolve the diamine and aldehyde in DMSO.

-

Heat to

for 1 hour to form the imine intermediate (often visible by TLC shift). -

Add oxidant (

).[4] -

Heat at

for 4–8 hours. -

Workup: Pour into water. Extract with EtOAc.[3] Wash organic layer extensively with water (to remove DMSO) and brine.

-

Purification: Silica gel chromatography (DCM/MeOH gradients).

-

Mechanism & Workflow Visualization

The following diagram illustrates the synthetic pathway and the regiochemical logic.

Figure 1: Step-wise synthetic workflow from commercial starting materials to the fused imidazopyridine scaffold.

Comparative Data: Cyclization Methodologies

The choice of cyclization agent significantly impacts yield and workup difficulty.

| Method | Reagents | Yield (Typical) | Pros | Cons |

| Oxidative Condensation | Aldehyde + | 60–85% | High diversity (R-group from aldehyde); One-pot. | Requires high boiling solvent (DMSO); Workup can be tedious. |

| Orthoester Cyclization | Triethyl orthoformate | 80–95% | Very clean; High yield; Solvent-free options. | Only yields C2-H or C2-Methyl products (limited diversity). |

| Acid Catalysis | Carboxylic Acid + PPA | 50–70% | Robust for stable substrates. | Harsh conditions (Polyphosphoric acid); Low functional group tolerance. |

| Microwave Assisted | Aldehyde + Catalyst | 75–90% | Fast (<30 min); Cleaner profile. | Scale-up limitations. |

Troubleshooting & Expert Insights

-

Problem: Low Yield in Step 1 (

).-

Cause: Hydrolysis of the chloride to 3-nitro-2-pyridone.

-

Solution: Ensure solvents are anhydrous. Avoid hydroxide bases; stick to tertiary amines (DIPEA/TEA).

-

-

Problem: Product Oxidation (Diamine Instability).

-

Observation: The diamine turns black/tarry upon storage.

-

Solution: Pyridine-2,3-diamines are oxidation-sensitive. Use immediately in the next step or store as the hydrochloride salt (precipitate with HCl/Ether).

-

-

Problem: Regioisomer Formation in Cyclization.

-

Insight: While the

-substituted diamine strongly favors the

-

References

-

BenchChem. Applications of 3-Phenylpyridine in Medicinal Chemistry: A Detailed Overview for Researchers. (Accessed 2023).[5] Link

-

Shelke, R. N., et al. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 2017.[6] Link

-

Oluwafemi, K. A., et al. Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues. Arkivoc, 2023.[5][7] Link

-

PrepChem. Synthesis of 3H-imidazo[4,5-b]pyridine. (General Protocol Repository). Link

-

MDPI. Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 2022.[4][8] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijpbs.com [ijpbs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. guidechem.com [guidechem.com]

- 8. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: N2-(m-Tolyl)pyridine-2,3-diamine as a Privileged Precursor for Advanced NHC-Transition Metal Catalysts

Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Development and Catalysis.

Executive Summary & Mechanistic Rationale